molecular formula C19H19BrN4OS2 B5234022 10-Bromo-3-(butylsulfanyl)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

10-Bromo-3-(butylsulfanyl)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine

Cat. No.: B5234022
M. Wt: 463.4 g/mol
InChI Key: QUMYKFNGEPMJOL-UHFFFAOYSA-N
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Description

10-Bromo-3-(butylsulfanyl)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines This compound is characterized by its unique structure, which includes a bromine atom, a butylsulfanyl group, and a methyl-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Bromo-3-(butylsulfanyl)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazino Core: The triazino core is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzoxazepine Ring: The benzoxazepine ring is formed via a condensation reaction.

    Bromination: The bromine atom is introduced through a bromination reaction using bromine or a brominating agent.

    Attachment of the Butylsulfanyl Group: The butylsulfanyl group is attached through a nucleophilic substitution reaction.

    Incorporation of the Methyl-Thienyl Group: The methyl-thienyl group is introduced via a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

10-Bromo-3-(butylsulfanyl)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

10-Bromo-3-(butylsulfanyl)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 10-Bromo-3-(butylsulfanyl)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    10-Bromo-3-(butylsulfanyl)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: Similar structure but with a different thienyl group.

    10-Bromo-3-(ethylsulfanyl)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine: Similar structure but with an ethylsulfanyl group instead of butylsulfanyl.

Uniqueness

The uniqueness of 10-Bromo-3-(butylsulfanyl)-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine lies in its specific combination of substituents, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

10-bromo-3-butylsulfanyl-6-(3-methylthiophen-2-yl)-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN4OS2/c1-3-4-8-27-19-22-17-15(23-24-19)13-10-12(20)5-6-14(13)21-18(25-17)16-11(2)7-9-26-16/h5-7,9-10,18,21H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMYKFNGEPMJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C3=C(C=CC(=C3)Br)NC(O2)C4=C(C=CS4)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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